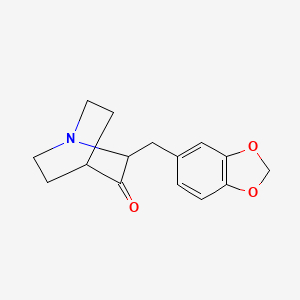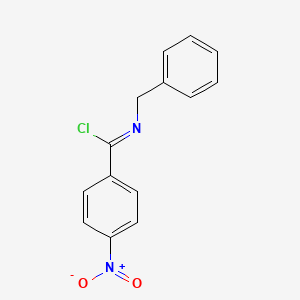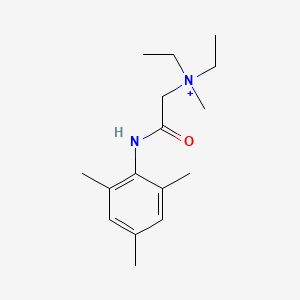
Ammonium, diethylmethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, diethylmethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)- is a complex organic compound with a unique structure that includes an ammonium ion, diethylmethyl groups, and a carbamoyl group attached to a 2,4,6-trimethylphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, diethylmethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)- typically involves the reaction of diethylmethylamine with a carbamoyl chloride derivative of 2,4,6-trimethylphenyl. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
化学反応の分析
Types of Reactions
Ammonium, diethylmethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ammonium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
Ammonium, diethylmethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism by which Ammonium, diethylmethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)- exerts its effects involves interactions with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the target and the context of the reaction .
類似化合物との比較
Similar Compounds
- Ammonium, diethyl(2-propynyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)-
- Diethylmethyl(2-methoxyethyl)ammonium
Uniqueness
Ammonium, diethylmethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)- is unique due to its specific structure, which includes a trimethylphenyl ring and a carbamoyl group. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds .
特性
CAS番号 |
84607-96-5 |
|---|---|
分子式 |
C16H27N2O+ |
分子量 |
263.40 g/mol |
IUPAC名 |
diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium |
InChI |
InChI=1S/C16H26N2O/c1-7-18(6,8-2)11-15(19)17-16-13(4)9-12(3)10-14(16)5/h9-10H,7-8,11H2,1-6H3/p+1 |
InChIキー |
WSPIHQRKKHQDNU-UHFFFAOYSA-O |
正規SMILES |
CC[N+](C)(CC)CC(=O)NC1=C(C=C(C=C1C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-ethoxy-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B14153061.png)
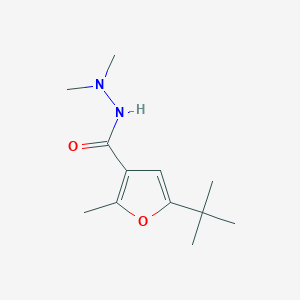
![[2-(3-Acetylanilino)-2-oxoethyl] pyridine-2-carboxylate](/img/structure/B14153079.png)
![2-(Bicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B14153083.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14153084.png)
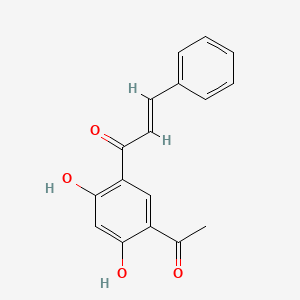
![{[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene](/img/structure/B14153087.png)
![2-(4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide](/img/structure/B14153116.png)

![3-Amino-7,8-dimethoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione](/img/structure/B14153121.png)
![5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-1-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14153125.png)
![(1-{[(E)-thiophen-2-ylmethylidene]amino}-1H-benzimidazol-2-yl)methanol](/img/structure/B14153132.png)
